molecular formula C16H28N4O3S B2980281 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309553-86-2

1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No.: B2980281
CAS No.: 2309553-86-2
M. Wt: 356.49
InChI Key: SONLQDJZZAHMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

    Diazepane Ring Formation: The diazepane ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Tetrahydrofuran Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or diazepane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows for a wide range of applications.

Mechanism of Action

The mechanism of action of 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl and diazepane moieties may facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-2-yl)-1,4-diazepane
  • 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-4-yl)-1,4-diazepane

Uniqueness

Compared to similar compounds, 1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane may exhibit unique properties due to the specific positioning of the tetrahydrofuran moiety. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.

Properties

IUPAC Name

1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3S/c1-13(2)16-17-15(11-18(16)3)24(21,22)20-7-4-6-19(8-9-20)14-5-10-23-12-14/h11,13-14H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONLQDJZZAHMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.